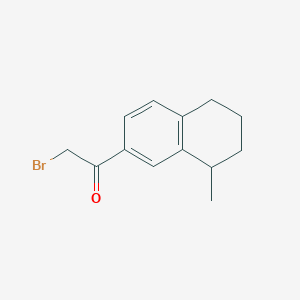
Tert-butyl 6-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 6-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in various biological processes. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a methyl group attached to the isoindole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of Functional Groups: The hydroxymethyl and methyl groups are introduced through selective reactions, such as alkylation and hydroxylation.
Esterification: The tert-butyl ester group is introduced using tert-butyl chloroformate or tert-butyl alcohol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group directly into the compound, making the process more sustainable and versatile .
化学反応の分析
Types of Reactions
Tert-butyl 6-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoindole derivatives.
科学的研究の応用
Tert-butyl 6-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of tert-butyl 6-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.
類似化合物との比較
Similar Compounds
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A similar compound with a tert-butyl ester group and an indole core.
Tert-butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Another compound with a similar structure but different functional groups.
Uniqueness
Tert-butyl 6-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl ester group provides stability, while the hydroxymethyl and methyl groups offer sites for further chemical modification.
特性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC名 |
tert-butyl 6-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-10-5-11(9-17)6-12-7-16(8-13(10)12)14(18)19-15(2,3)4/h5-6,17H,7-9H2,1-4H3 |
InChIキー |
PLWODMDIDNAEBY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1CN(C2)C(=O)OC(C)(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


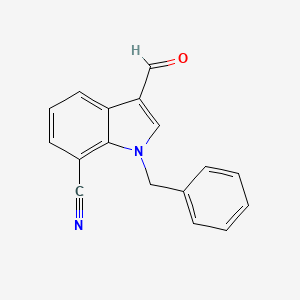
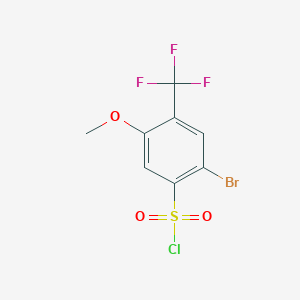
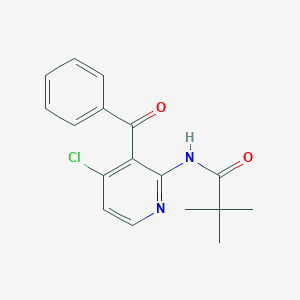
![Ethyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride](/img/structure/B13898351.png)
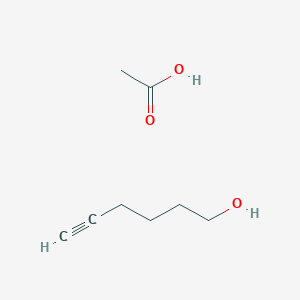
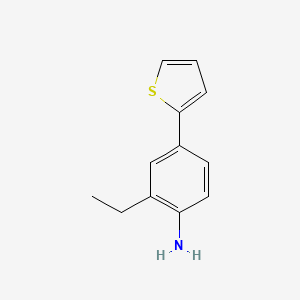
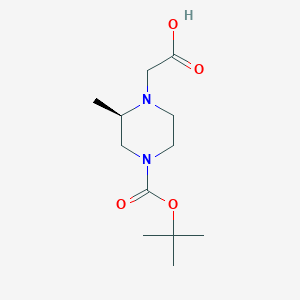
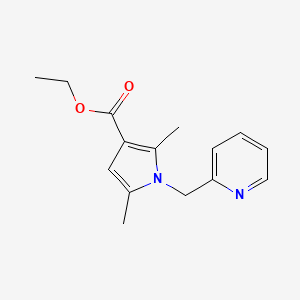
![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B13898386.png)
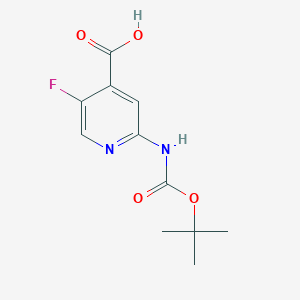
![3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13898389.png)


